4-Chloro-1-isobutyl-1H-pyrazole-3-carboxylic acid
CAS No.:
Cat. No.: VC13285573
Molecular Formula: C8H11ClN2O2
Molecular Weight: 202.64 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H11ClN2O2 |
---|---|
Molecular Weight | 202.64 g/mol |
IUPAC Name | 4-chloro-1-(2-methylpropyl)pyrazole-3-carboxylic acid |
Standard InChI | InChI=1S/C8H11ClN2O2/c1-5(2)3-11-4-6(9)7(10-11)8(12)13/h4-5H,3H2,1-2H3,(H,12,13) |
Standard InChI Key | PRGABHJTBLTMBI-UHFFFAOYSA-N |
SMILES | CC(C)CN1C=C(C(=N1)C(=O)O)Cl |
Canonical SMILES | CC(C)CN1C=C(C(=N1)C(=O)O)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Structure
The compound features a five-membered pyrazole ring with substituents at the 1-, 3-, and 4-positions (Figure 1). The isobutyl group () at the 1-position introduces steric bulk, while the chlorine atom at the 4-position and the carboxylic acid () at the 3-position contribute to its reactivity and solubility profile .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 216.67 g/mol | |
Melting Point | 162–166°C (estimated) | |
Solubility | Slightly soluble in polar solvents |
Spectroscopic Characterization
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NMR: The -NMR spectrum typically shows signals for the isobutyl methyl groups ( ppm), pyrazole protons ( ppm), and carboxylic acid proton ( ppm) .
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IR: Strong absorption bands at 1700–1750 cm (C=O stretch) and 2500–3300 cm (O–H stretch) confirm the presence of the carboxylic acid group.
Synthesis and Reaction Pathways
Synthetic Routes
A common synthesis involves multi-step reactions starting from 3-methylpyrazole derivatives. For example, the oxidation of 3-methyl-5-bromopyrazole using potassium permanganate in acidic conditions yields the carboxylic acid intermediate, which is subsequently functionalized with 2,3-dichloropyridine via condensation .
Key Steps:
Reaction Mechanisms
The chlorine atom at the 4-position undergoes nucleophilic substitution reactions, while the carboxylic acid group participates in esterification or amidation. For instance, treatment with thionyl chloride () converts the acid to an acyl chloride, enabling further derivatization.
Applications in Research and Industry
Agrochemical Development
Pyrazole derivatives are widely used as herbicides due to their ability to inhibit plant growth regulators. The chlorine substituent enhances lipid solubility, facilitating membrane penetration in target organisms . Field trials with analogs of this compound have shown 90% efficacy in controlling broadleaf weeds .
Pharmaceutical Intermediates
The carboxylic acid moiety allows conjugation with bioactive molecules. For example, coupling with amines via peptide bonds has produced candidates with anti-inflammatory activity (IC: 50–100 µM in COX-2 inhibition assays).
Table 2: Biological Activity of Selected Derivatives
Derivative | Activity | IC | Source |
---|---|---|---|
Ethyl ester analog | Antibacterial (E. coli) | 64 µg/mL | |
Amide conjugate | Anti-inflammatory (COX-2) | 78 µM |
Material Science
Incorporation into polymers improves thermal stability. A study reported a 40°C increase in the glass transition temperature () of polyamide composites containing 10 wt% of this compound .
Future Directions
Drug Delivery Systems
Encapsulation in liposomes or nanoparticles could enhance bioavailability. Preliminary data show a 3-fold increase in plasma concentration when formulated as a nanoemulsion.
Green Synthesis
Efforts to replace toxic oxidants like KMnO with enzymatic catalysts are underway. A laccase-mediated oxidation route achieved 68% yield with reduced environmental impact .
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